NBI-98782

Description

Properties

IUPAC Name |

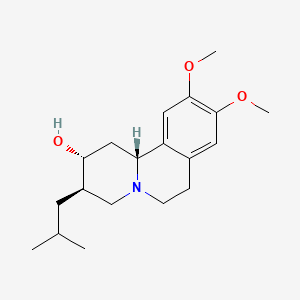

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-DJIMGWMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561896 | |

| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85081-18-1, 171598-74-6 | |

| Record name | (+)-alpha-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171598746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-98782 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-α-Dihydrotetrabenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFRYDMLSGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | α-Dihydrotetrabenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHZ3DQX6Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of NBI-98782: A Technical Guide to its Interaction with VMAT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-98782, the active metabolite of valbenazine (INGREZZA®), represents a significant advancement in the treatment of hyperkinetic movement disorders such as tardive dyskinesia. Its therapeutic efficacy is rooted in its highly selective and potent inhibition of the vesicular monoamine transporter 2 (VMAT2). This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with VMAT2. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Valbenazine is a prodrug that is rapidly converted to its active metabolite, [+]-α-dihydrotetrabenazine (this compound), upon oral administration.[1][2] This active metabolite is responsible for the pharmacological effects of the drug.[3][4] this compound exhibits a high binding affinity and selectivity for VMAT2, a transporter protein crucial for the packaging of monoamines, particularly dopamine, into presynaptic vesicles.[5][6] By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release into the synaptic cleft, thereby mitigating the hyperdopaminergic state believed to underlie conditions like tardive dyskinesia.[7][8]

Molecular Interaction with VMAT2

This compound acts as a reversible and selective inhibitor of VMAT2.[1][9] VMAT2 is an integral membrane protein responsible for the transport of monoamines, including dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release.[10][11] This process is essential for normal monoaminergic neurotransmission.

The inhibitory action of this compound on VMAT2 leads to a depletion of monoamine stores within presynaptic vesicles.[9][12] This presynaptic depletion of dopamine is the cornerstone of its therapeutic effect in hyperkinetic movement disorders. By reducing the vesicular packaging of dopamine, less of the neurotransmitter is released into the synapse upon neuronal firing.[7] This, in turn, helps to normalize the dopaminergic signaling that is dysregulated in conditions such as tardive dyskinesia.[13]

Structural studies of VMAT2 in complex with tetrabenazine (a related VMAT2 inhibitor) have provided insights into the likely binding mechanism of this compound. These studies reveal a binding pocket located centrally within the transporter's transmembrane helices.[14][15][16] It is hypothesized that this compound binds to this site, locking the transporter in an occluded conformation and thereby preventing the translocation of monoamines.[15][16]

Quantitative Pharmacological Data

The potency and selectivity of this compound for VMAT2 have been quantified in various preclinical studies. The following tables summarize the key quantitative data regarding the binding affinity and pharmacokinetic properties of valbenazine and its active metabolite.

| Compound | Target | Tissue Source | Ki (nM) |

| This compound ([+]-α-HTBZ) | VMAT2 | Rat Striatum | 1.0 - 2.8[6] |

| VMAT2 | Rat Forebrain | 4.2[6] | |

| VMAT2 | Human Platelets | 2.6 - 3.3[6] | |

| Valbenazine | VMAT2 | Rat Striatum | 110 - 190[6] |

| VMAT1 | - | > 10,000[2] | |

| NBI-136110 (mono-oxy metabolite) | VMAT2 | Rat Striatum | 160 - 220[6] |

Table 1: In Vitro Binding Affinities (Ki) of Valbenazine and its Metabolites for VMAT2.

| Parameter | Valbenazine | This compound ([+]-α-HTBZ) |

| Tmax (hours) | 0.5 - 1.0[2] | 4.0 - 9.0[15][16] |

| Half-life (t1/2) (hours) | 15 - 22[1] | 15 - 22[1] |

| Protein Binding | >99%[1] | ~64%[1] |

Table 2: Pharmacokinetic Properties of Valbenazine and its Active Metabolite, this compound.

Experimental Protocols

Radioligand Binding Assay for VMAT2

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor or transporter. The following is a generalized protocol for assessing the binding of this compound to VMAT2, based on established methodologies.[6][17]

1. Membrane Preparation:

-

Tissue homogenates (e.g., from rat striatum, which is rich in VMAT2) are prepared in a cold lysis buffer.[6][17]

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[17]

-

Protein concentration is determined using a standard method like the BCA assay.[17]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[17]

-

Each well contains the prepared membranes, a radiolabeled ligand that binds to VMAT2 (e.g., [3H]dihydrotetrabenazine), and varying concentrations of the unlabeled test compound (this compound).[6][17]

-

The mixture is incubated to allow for competitive binding to reach equilibrium.[17]

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the membranes.[17]

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[17]

-

The radioactivity retained on the filters is measured using a scintillation counter.[17]

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Monoamine Measurement

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. This method can be used to assess the effect of this compound on dopamine efflux.[11][13][18][19]

1. Surgical Implantation of Microdialysis Probe:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum).[13][18]

-

The animal is allowed to recover from surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[13]

-

Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the semi-permeable membrane of the probe and into the aCSF.

-

The collected dialysate samples are collected at regular intervals.

3. Neurotransmitter Analysis:

-

The concentration of monoamines (e.g., dopamine) and their metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[13][18]

4. Experimental Design and Data Analysis:

-

After establishing a stable baseline of neurotransmitter levels, the animal is administered this compound.

-

Dialysate collection continues to monitor the drug-induced changes in neurotransmitter concentrations over time.

-

The data are typically expressed as a percentage of the baseline levels.

Visualizing the Mechanism and Workflows

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound action on VMAT2 in a presynaptic neuron.

References

- 1. neurology.org [neurology.org]

- 2. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 6. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Trial Design - FDA Approval of Valbenazine for Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase 3, 1-Year, Open-Label Trial of Valbenazine in Adults With Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 14. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 15. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacology and Toxicology of (+)-Dihydrotetrabenazine ((+)-DTBZ)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the pharmacology and toxicology of (+)-dihydrotetrabenazine ((+)-DTBZ) based on currently available scientific literature. Information on the toxicology of (+)-DTBZ is limited; therefore, data from its parent compound, tetrabenazine, and its deuterated form, deutetrabenazine, are included as surrogates. The experimental protocols provided are representative methodologies and may require optimization for specific laboratory conditions.

Introduction

(+)-Dihydrotetrabenazine ((+)-DTBZ), the (+) enantiomer of α-dihydrotetrabenazine, is the primary active metabolite of tetrabenazine and deutetrabenazine, drugs used in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. It is a high-affinity, selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for packaging monoamines (dopamine, serotonin, norepinephrine, and histamine) into presynaptic vesicles for subsequent release. By inhibiting VMAT2, (+)-DTBZ leads to the depletion of these neurotransmitters from nerve terminals. Due to its high affinity and specificity, radiolabeled forms of (+)-DTBZ, such as [¹¹C]-(+)-DTBZ and [¹⁸F]FP-(+)-DTBZ, are widely used as positron emission tomography (PET) ligands for the in vivo imaging and quantification of VMAT2 density in the brain.

Pharmacology

Mechanism of Action

(+)-DTBZ exerts its pharmacological effects by reversibly binding to and inhibiting VMAT2. This transporter is an integral membrane protein found on synaptic vesicles in neurons of the central nervous system. VMAT2 utilizes the proton gradient across the vesicle membrane to drive the uptake of cytosolic monoamines into the vesicles. By inhibiting VMAT2, (+)-DTBZ prevents the loading of monoamines into these vesicles, leaving them susceptible to metabolism by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamine stores in the presynaptic terminal, reducing their subsequent release into the synaptic cleft upon neuronal firing. The clinical effects in hyperkinetic movement disorders are primarily attributed to the depletion of dopamine in the basal ganglia.

Pharmacodynamics

(+)-DTBZ is a potent and selective inhibitor of VMAT2 with significantly higher affinity than its (-) isomer. Its binding affinity for other neurotransmitter receptors is negligible at clinically relevant concentrations.

Table 1: Pharmacodynamic Properties of (+)-DTBZ and Related Compounds

| Compound | Target | Assay Type | Species | Ki (nM) | Kd (nM) | IC50 (nM) | Reference(s) |

| (+)-α-HTBZ | VMAT2 | Radioligand Binding | Human | 1.4 | |||

| (+)-[¹¹C]DTBZ | VMAT2 | In Vitro Binding | Human | 1 | |||

| Tetrabenazine | VMAT2 | Radioligand Binding | Human | 100 | |||

| Tetrabenazine | D2 Receptor | Radioligand Binding | Human | 2100 | |||

| [¹⁸F]FE-(±)-DTBZ | VMAT2 | In Vitro Binding | 0.76 | ||||

| [¹⁸F]FP-(±)-DTBZ | VMAT2 | In Vitro Binding | 0.56 | ||||

| (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | VMAT2 | In Vitro Binding | 5.13 |

*HTBZ: Dihydrotetrabenazine

Pharmacokinetics

Tetrabenazine is rapidly and extensively metabolized to (+)-DTBZ and other metabolites. The pharmacokinetic profile of (+)-DTBZ can be influenced by the formulation of the parent drug (e.g., tetrabenazine vs. deutetrabenazine) and by the patient's CYP2D6 metabolizer status.

Table 2: Pharmacokinetic Parameters of (+)-DTBZ Metabolites

| Parent Drug | Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |

| Tetrabenazine | α-HTBZ | ~1-2 | - | - | ~7 | |

| Tetrabenazine | β-HTBZ | ~1-2 | - | - | ~5 | |

| Valbenazine | (+)-α-HTBZ | 4-8 | - | - | 16-23 | |

| Deutetrabenazine | (+)-β-deuHTBZ | - | - | - | 7.7 |

*Data are approximate and can vary based on study design and patient population.

Toxicology Profile

Acute Toxicity

The acute toxicity of tetrabenazine has been evaluated in mice.

Table 3: Acute Toxicity of Tetrabenazine in Mice

| Route of Administration | LD50 | Species | Reference(s) |

| Oral | 550 mg/kg | Mouse | |

| Intraperitoneal | 250 mg/kg | Mouse | |

| Subcutaneous | 400 mg/kg | Mouse | |

| Intravenous | 150 mg/kg | Mouse |

Genotoxicity

Tetrabenazine and its metabolites (α- and β-dihydrotetrabenazine) have been evaluated for genotoxic potential.

Table 4: Genotoxicity of Tetrabenazine and its Metabolites

| Assay | Test Substance | Metabolic Activation | Result | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | Tetrabenazine, α-HTBZ, β-HTBZ | With and Without | Negative | |

| In Vitro Chromosomal Aberration (Chinese Hamster Ovary Cells) | Tetrabenazine | With | Clastogenic | |

| In Vitro Chromosomal Aberration (Chinese Hamster Lung Cells) | α-HTBZ, β-HTBZ | With and Without | Clastogenic | |

| In Vivo Micronucleus Test | Tetrabenazine | N/A | Negative (Male Mice and Rats), Equivocal (Female Rats) |

Other Toxicological Findings and Adverse Effects

-

Depression and Suicidality: A boxed warning for tetrabenazine highlights the increased risk of depression and suicidal thoughts and behavior in patients with Huntington's disease.

-

Neuroleptic Malignant Syndrome (NMS): Although not observed with deutetrabenazine, NMS has been reported with tetrabenazine.

-

Parkinsonism: Dose-dependent parkinsonism is a known side effect of VMAT2 inhibitors.

-

Common Adverse Effects: The most common adverse effects of deutetrabenazine include somnolence, fatigue, insomnia, akathisia, anxiety, and nausea.

-

QTc Prolongation: Tetrabenazine can prolong the QTc interval.

-

Binding to Melanin-Containing Tissues: Tetrabenazine and its metabolites have been shown to bind to melanin-containing tissues in rats, with radioactivity detected in the eye and fur 21 days after a single dose. The clinical relevance of this finding is unknown.

Experimental Protocols

The following are representative protocols for key experiments related to the study of (+)-DTBZ. These protocols are based on methodologies described in the scientific literature and may require optimization.

VMAT2 Radioligand Binding Assay

This protocol is adapted from methodologies used for [³H]-(+)-DTBZ binding assays.

Objective: To determine the binding affinity (Kd) and density (Bmax) of a test compound for VMAT2.

Materials:

-

[³H]-(+)-DTBZ (radioligand)

-

Unlabeled (+)-DTBZ or tetrabenazine (for competition assays)

-

Reserpine (for determination of non-specific binding)

-

Tissue homogenates (e.g., rat striatum) containing VMAT2

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Tissue Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, varying concentrations of [³H]-(+)-DTBZ, and either buffer (for total binding), a high concentration of unlabeled reserpine (for non-specific binding), or varying concentrations of a competing ligand.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax (for saturation assays) or Ki (for competition assays).

In Vivo PET Imaging with [¹¹C]-(+)-DTBZ in Rodents

This protocol is a generalized procedure based on rodent PET imaging studies.

Objective: To quantify VMAT2 density in the brain in vivo.

Materials:

-

[¹¹C]-(+)-DTBZ

-

Anesthesia (e.g., isoflurane)

-

PET scanner calibrated for rodent imaging

-

Animal handling and monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rat) with isoflurane and maintain anesthesia throughout the imaging session. Place the animal in the PET scanner.

-

Radiotracer Administration: Administer a bolus injection of [¹¹C]-(+)-DTBZ intravenously.

-

Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

Image Reconstruction and Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) on the images corresponding to brain regions with high VMAT2 density (e.g., striatum) and a reference region with negligible specific binding (e.g., cerebellum).

-

Kinetic Modeling: Apply appropriate kinetic models (e.g., Logan graphical analysis) to the time-activity curves from the ROIs to calculate the binding potential (BPND), which is proportional to VMAT2 density.

In Vitro Chromosomal Aberration Test

This protocol is based on OECD Guideline 473.

Objective: To assess the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes)

-

Cell culture medium and supplements

-

Test substance ((+)-DTBZ)

-

Metabolic activation system (S9 mix from Aroclor 1254-induced rat liver)

-

Mitotic arresting agent (e.g., colcemid)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Giemsa stain

-

Microscope

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency.

-

Treatment: Treat the cell cultures with at least three concentrations of (+)-DTBZ, both with and without S9 metabolic activation. Include positive and negative (vehicle) controls.

-

Incubation: Incubate the treated cells for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

-

Harvesting: Add a mitotic arresting agent to the cultures to accumulate cells in metaphase. Harvest the cells by trypsinization or gentle scraping.

-

Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the cell suspension onto clean microscope slides and air dry.

-

Staining: Stain the slides with Giemsa.

-

Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: Statistically analyze the frequency of aberrant cells and the number of aberrations per cell to determine if the test substance induces a significant increase in chromosomal damage compared to the negative control.

Mandatory Visualizations

The VMAT2 Inhibitor NBI-98782: A Technical Overview of its Effects on Dopamine and Serotonin Efflux

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-98782, the active metabolite of the FDA-approved drug valbenazine (Ingrezza), is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, including dopamine and serotonin, into synaptic vesicles for subsequent release.[2][3] By inhibiting VMAT2, this compound effectively reduces the loading of these neurotransmitters into vesicles, thereby decreasing their efflux into the synaptic cleft. This mechanism of action is central to its therapeutic effects in hyperkinetic movement disorders such as tardive dyskinesia.[1][4] This technical guide provides an in-depth analysis of the effects of this compound on dopamine and serotonin efflux, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action

This compound exerts its pharmacological effects through high-affinity binding to and inhibition of VMAT2. Valbenazine itself has a lower affinity for VMAT2, with a Ki of approximately 150 nM, while its active metabolite, this compound ([+]-α-dihydrotetrabenazine), demonstrates significantly higher potency with a Ki of about 3 nM.[1][5] This inhibition is reversible and highly selective for VMAT2 over VMAT1 and other monoamine receptors, minimizing off-target effects.[5][6] The reduction in vesicular packaging of dopamine and serotonin leads to lower concentrations of these neurotransmitters being released upon neuronal firing.

Quantitative Effects on Dopamine and Serotonin Efflux

The effects of this compound on dopamine and serotonin efflux have been quantified in preclinical studies, primarily utilizing in vivo microdialysis in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Binding Affinity (Ki) of Valbenazine and its Metabolite this compound for VMAT2

| Compound | Ki (nM) for VMAT2 |

| Valbenazine | ~150 |

| This compound ([+]-α-dihydrotetrabenazine) | ~3 |

Data sourced from references[1][5]

Table 2: Acute Effects of this compound on Basal Dopamine and Serotonin Efflux

| Brain Region | Neurotransmitter | Acute this compound Administration |

| Medial Prefrontal Cortex (mPFC) | Dopamine | Decreased |

| Medial Prefrontal Cortex (mPFC) | Serotonin | Decreased |

| Dorsal Striatum (dSTR) | Dopamine | Decreased |

| Dorsal Striatum (dSTR) | Serotonin | Decreased |

| Hippocampus | Dopamine | Decreased |

| Hippocampus | Serotonin | Decreased |

| Nucleus Accumbens (NAC) | Dopamine | Decreased |

| Nucleus Accumbens (NAC) | Serotonin | Decreased |

Qualitative summary based on findings reported in references[2][3]

Table 3: Sub-chronic Effects of this compound (7-day administration) on Basal Dopamine and Serotonin Efflux

| Brain Region | Neurotransmitter | Sub-chronic this compound Administration |

| Medial Prefrontal Cortex (mPFC) | Dopamine | Decreased (not statistically significant) |

| Medial Prefrontal Cortex (mPFC) | Serotonin | Decreased |

| Dorsal Striatum (dSTR) | Dopamine | Decreased (not statistically significant) |

| Dorsal Striatum (dSTR) | Serotonin | Decreased |

Qualitative summary based on findings reported in references[2][3]

Experimental Protocols

The primary methodology for assessing the in vivo effects of this compound on neurotransmitter efflux is microdialysis in awake, freely moving animals.

In Vivo Microdialysis Protocol

1. Animal Model:

-

Male C57BL/6J mice are typically used.[7]

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Stereotaxic Surgery and Microdialysis Probe Implantation:

-

Mice are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., medial prefrontal cortex or dorsal striatum).

-

The cannula is secured to the skull using dental cement.

-

Animals are allowed a recovery period of at least 24 hours post-surgery.

3. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

4. Drug Administration:

-

This compound or vehicle is administered (e.g., orally) at specified doses.[7]

-

Dialysate collection continues for a defined period post-administration to monitor changes in neurotransmitter levels.

5. Neurotransmitter Analysis:

-

Collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.

Visualizations

Signaling Pathway of VMAT2 Inhibition

Caption: VMAT2 Inhibition by this compound and its effect on neurotransmitter efflux.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for assessing this compound effects via in vivo microdialysis.

Logical Relationship Diagram

References

- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. NBI‐98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. Efficacy of Vesicular Monoamine Transporter 2 Inhibition and Synergy with Antipsychotics in Animal Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tardive dyskinesia: placing vesicular monoamine transporter type 2 (VMAT2) inhibitors into clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antipsychotic Potential of NBI-98782: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-98782, the active metabolite of the approved tardive dyskinesia treatment valbenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of this compound as a potential antipsychotic agent. Through its mechanism of action, this compound modulates presynaptic monoamine release, a key target in the pathophysiology of psychosis. This document summarizes the available quantitative data on its efficacy in established animal models of psychosis, details the experimental protocols utilized in these key studies, and visualizes the core signaling pathways and experimental workflows.

Introduction

The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development, primarily focusing on the antagonism of postsynaptic dopamine D2 receptors. While effective for many patients, this approach is not without limitations, including inadequate efficacy for negative and cognitive symptoms and the risk of motor side effects. This compound represents a novel approach by targeting the presynaptic regulation of monoamine release through the inhibition of VMAT2.[1][2] VMAT2 is responsible for packaging monoamines, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1][2] By inhibiting VMAT2, this compound reduces the vesicular loading of these neurotransmitters, thereby decreasing their release into the synaptic cleft. This mechanism offers a potential alternative or adjunctive strategy to traditional antipsychotic medications.

Mechanism of Action: VMAT2 Inhibition

This compound is a high-affinity and selective inhibitor of VMAT2, with a reported Ki value of 3 nM.[3] This inhibition is reversible and leads to a depletion of monoamine stores within presynaptic terminals. The reduced packaging of dopamine, serotonin, and norepinephrine into vesicles results in decreased availability of these neurotransmitters for release upon neuronal firing. This presynaptic modulation of monoaminergic neurotransmission forms the basis of its potential antipsychotic effects.

Preclinical Efficacy Data

Preclinical studies have evaluated the antipsychotic potential of this compound in rodent models of psychosis, primarily focusing on its ability to modulate neurotransmitter efflux and antagonize psychostimulant-induced hyperlocomotion.

Effects on Neurotransmitter Efflux

In vivo microdialysis studies in awake, freely moving mice have demonstrated that acute administration of this compound leads to a decrease in the efflux of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in key brain regions implicated in psychosis, including the medial prefrontal cortex (mPFC) and dorsal striatum (dSTR).[1][2] Concurrently, an increase in the efflux of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as well as the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), was observed, indicating enhanced monoamine turnover.[1][2]

Table 1: Summary of this compound Effects on Neurotransmitter Efflux

| Brain Region | Neurotransmitter / Metabolite | Effect of Acute this compound Administration |

| mPFC | Dopamine (DA) | ↓ |

| Serotonin (5-HT) | ↓ | |

| Norepinephrine (NE) | ↓ | |

| DOPAC | ↑ | |

| HVA | ↑ | |

| 5-HIAA | ↑ | |

| dSTR | Dopamine (DA) | ↓ |

| Serotonin (5-HT) | ↓ | |

| Norepinephrine (NE) | ↓ | |

| DOPAC | ↑ | |

| HVA | ↑ | |

| 5-HIAA | ↑ |

Arrow indicates increase (↑) or decrease (↓) in efflux.

Attenuation of Psychostimulant-Induced Hyperlocomotion

This compound has been shown to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP) and the dopamine releaser amphetamine (AMPH), both of which are established animal models for screening potential antipsychotic drugs.[1][2] This suggests that this compound can counteract the behavioral effects of both glutamatergic and dopaminergic hyperfunction, which are thought to be relevant to the pathophysiology of psychosis.

Table 2: Effect of this compound on Psychostimulant-Induced Hyperlocomotion

| Psychostimulant | Animal Model | Effect of this compound Pre-treatment |

| Phencyclidine (PCP) | Mouse | Attenuation of hyperlocomotion |

| Amphetamine (AMPH) | Mouse | Attenuation of hyperlocomotion |

Experimental Protocols

In Vivo Microdialysis

The in vivo microdialysis experiments were conducted in awake, freely moving male C57BL/6J mice.[3]

-

Surgical Procedure: Guide cannulae were stereotaxically implanted into the mPFC and dSTR.

-

Microdialysis Probes: Concentric microdialysis probes with a 2 mm membrane length were used.

-

Perfusion: Probes were perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

Neurotransmitter Analysis: The concentrations of monoamines and their metabolites in the dialysates were determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[4]

-

Drug Administration: this compound was administered orally (p.o.) at doses such as 10 mg/kg.[3]

PCP- and Amphetamine-Induced Hyperlocomotion

The locomotor activity was assessed in mice using an open-field apparatus.

-

Apparatus: A square open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.

-

Habituation: Mice were habituated to the testing room and the open-field arena prior to the experiment.

-

Drug Administration:

-

This compound was administered orally (p.o.) at various doses.

-

PCP or amphetamine was administered intraperitoneally (i.p.) or subcutaneously (s.c.) after a pre-treatment interval following this compound administration.

-

-

Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a specified duration (e.g., 60-90 minutes) immediately following the administration of the psychostimulant.

-

Data Analysis: The total distance traveled or the number of beam breaks was quantified and compared between different treatment groups.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species is not extensively published in the public domain. However, as the active metabolite of valbenazine, its formation and clearance are key determinants of the parent drug's activity. Valbenazine is a prodrug that is metabolized to this compound. Studies with valbenazine indicate that it is well-absorbed orally and that this compound is the major active metabolite. Further investigation into the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is warranted to fully characterize its potential as a standalone therapeutic agent.

Signaling Pathways and Downstream Effects

The primary mechanism of this compound is the inhibition of VMAT2, which leads to a reduction in the vesicular packaging of monoamines. This has several downstream consequences in neural circuits implicated in psychosis, such as the mesolimbic and mesocortical dopamine pathways.

-

Reduced Phasic Dopamine Release: By depleting the readily releasable pool of dopamine in synaptic vesicles, this compound is hypothesized to dampen the excessive phasic dopamine signaling in the striatum that is associated with positive psychotic symptoms.

-

Modulation of Serotonergic and Noradrenergic Signaling: The effects of this compound on serotonin and norepinephrine may contribute to its overall therapeutic profile, potentially impacting negative and cognitive symptoms.

-

Lack of Postsynaptic Receptor Blockade: Unlike traditional antipsychotics, this compound does not directly block postsynaptic receptors. This may result in a lower propensity for motor side effects, such as extrapyramidal symptoms and tardive dyskinesia.

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its investigation as a novel antipsychotic agent. Its unique presynaptic mechanism of action, which involves the modulation of monoamine release via VMAT2 inhibition, distinguishes it from currently available antipsychotics. The demonstrated efficacy in animal models of psychosis, specifically its ability to attenuate the behavioral effects of PCP and amphetamine, highlights its potential to treat core symptoms of the disorder.

Future research should focus on:

-

Elucidating the dose-response relationship of this compound in greater detail.

-

Conducting comprehensive pharmacokinetic and safety pharmacology studies.

-

Evaluating the efficacy of this compound in a broader range of preclinical models that assess negative and cognitive symptoms of psychosis.

-

Investigating the potential for this compound as a monotherapy or as an adjunctive treatment with existing antipsychotics.

The development of this compound could represent a significant advancement in the pharmacological treatment of schizophrenia and other psychotic disorders, offering a novel therapeutic strategy with a potentially favorable side effect profile.

References

- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdsabstracts.org [mdsabstracts.org]

An In-depth Technical Guide to NBI-98782: The Active Metabolite of Valbenazine

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Valbenazine, marketed as Ingrezza®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2][3][4] The therapeutic efficacy of valbenazine is primarily attributed to its principal active metabolite, (+)-α-dihydrotetrabenazine, also known as NBI-98782.[5][6] This technical guide provides a detailed exploration of this compound, focusing on its pharmacological properties, metabolic pathway, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Metabolic Conversion of Valbenazine to this compound

Valbenazine is a prodrug that undergoes extensive metabolism to form this compound.[4] This conversion is a critical step for its pharmacological activity. The primary metabolic pathway involves the hydrolysis of the L-valine ester of valbenazine to yield this compound.[5][6][7] This process is followed by further metabolism of this compound, in part by the cytochrome P450 enzyme CYP2D6.[3][5][8]

Pharmacological Profile of this compound

This compound is a potent and selective inhibitor of VMAT2, a transporter protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles.[9][10][11] By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synapse, thereby alleviating the hyperdopaminergic state associated with certain movement disorders.[4][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its parent compound, valbenazine.

Table 1: VMAT2 Binding Affinity

| Compound | Ki (nM) for human VMAT2 | Reference(s) |

| This compound | 3.1 | [5] |

| Valbenazine | 150 | [5] |

| NBI-136110 (another metabolite) | 220 | [5] |

Table 2: Pharmacokinetic Parameters of this compound (after a single oral dose of valbenazine)

| Parameter | Value | Reference(s) |

| Tmax (median) | 2-4 hours | [5] |

| t1/2 (mean) | ~18 hours | [5] |

| Plasma Protein Binding | ~64% | [3][4] |

Mechanism of Action: VMAT2 Inhibition

This compound acts as a reversible inhibitor of VMAT2.[4] This inhibition decreases the loading of monoamines into presynaptic vesicles, leading to a reduction in their subsequent release into the synaptic cleft. This modulation of dopaminergic neurotransmission is the key mechanism underlying its therapeutic effects.

References

- 1. Valbenazine: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Valbenazine - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurocrine Submits New Drug Application for Valbenazine for Treatment of Tardive Dyskinesia [prnewswire.com]

- 12. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]

Preclinical Research on NBI-98782 for Tardive Dyskinesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on NBI-98782, the active metabolite of valbenazine, for the treatment of tardive dyskinesia (TD). The document focuses on the core pharmacological effects of this compound on neurotransmitter systems and its potential antipsychotic activity, drawing primarily from key preclinical studies.

Core Mechanism of Action: VMAT2 Inhibition

This compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of synaptic vesicles in neurons.[1] Its primary function is to transport monoamine neurotransmitters—such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[1]

By inhibiting VMAT2, this compound disrupts the packaging of these monoamines, leading to their reduced storage in synaptic vesicles and subsequent degradation by enzymes in the cytoplasm. This ultimately results in a decrease in the amount of monoamines released into the synapse, thereby modulating neurotransmission. This mechanism is believed to be the basis for its therapeutic effects in hyperkinetic movement disorders like tardive dyskinesia, which are associated with dopamine receptor hypersensitivity.

Below is a diagram illustrating the signaling pathway of VMAT2 inhibition by this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from preclinical research on this compound. The data is primarily derived from a key study by Huang et al. (2020) which investigated the effects of this compound in mice.

Table 1: Effect of Acute this compound Administration on Monoamine Efflux

| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | DOPAC | HVA | 5-HIAA |

| mPFC | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |

| dSTR | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |

| Hippocampus | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |

| NAC | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |

| Data presented qualitatively as increased (↑) or decreased (↓) efflux based on the abstract of Huang et al., 2020.[1] Specific percentages and statistical significance are detailed in the full publication. |

Table 2: Effect of Sub-chronic (7-day) this compound Administration on Neurotransmitter Efflux

| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Acetylcholine (ACh) | GABA |

| mPFC | ↓ | ↓ | ↑ | ↑ |

| dSTR | ↓ (not significant) | ↓ | ↑ | ↑ |

| Data based on the abstract of Huang et al., 2020.[1] The decrease in DA efflux in the dSTR was not statistically significant in sub-chronically treated animals. |

Table 3: Effect of this compound on Antipsychotic-Induced Dopamine Efflux

| Antipsychotic | Brain Region | Effect on DA Efflux |

| Clozapine | mPFC, dSTR | Suppressed |

| Olanzapine | mPFC, dSTR | Suppressed |

| Risperidone | mPFC, dSTR | Suppressed |

| Haloperidol | dSTR | Suppressed |

| Data presented qualitatively based on the abstract of Huang et al., 2020.[1] |

Table 4: Effect of this compound on Phencyclidine (PCP) and Amphetamine (AMPH)-Induced Hyperlocomotion

| Treatment | Effect on Hyperlocomotion |

| PCP-induced | Attenuated |

| AMPH-induced | Attenuated |

| Data presented qualitatively based on the abstract of Huang et al., 2020.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Models

-

Species: Male C57BL/6J mice were utilized in the study by Huang et al. (2020).[1]

-

Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Mice were allowed to acclimate to the housing facilities for at least one week prior to any experimental procedures.

In Vivo Microdialysis

This technique was employed to measure extracellular neurotransmitter levels in awake, freely moving mice.

-

Surgical Implantation of Guide Cannula:

-

Mice were anesthetized using isoflurane.

-

The animal was placed in a stereotaxic frame.

-

A guide cannula was surgically implanted, targeting specific brain regions: medial prefrontal cortex (mPFC), dorsal striatum (dSTR), hippocampus, and nucleus accumbens (NAC).

-

The cannula was secured to the skull using dental cement.

-

Animals were allowed a recovery period of at least 24 hours post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe was inserted into the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period, dialysate samples were collected at regular intervals.

-

Collected samples were then analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters and their metabolites.

-

Below is a diagram illustrating the general workflow of the in vivo microdialysis experiment.

Drug Administration

-

This compound and Tetrabenazine: Administered acutely or sub-chronically (daily for 7 days). The specific doses and routes of administration would be detailed in the full experimental paper.[1]

-

Antipsychotic Drugs (APDs): Clozapine, olanzapine, risperidone, and haloperidol were administered to investigate the interaction with this compound.[1]

-

Psychostimulants: Phencyclidine (PCP) and amphetamine (AMPH) were used to induce hyperlocomotion.[1]

Behavioral Assessment: Locomotor Activity

-

Apparatus: Locomotor activity was measured in an open-field arena equipped with infrared beams to automatically track the animal's movement.

-

Procedure:

-

Mice were placed individually into the open-field chambers and allowed to habituate for a specific period.

-

Following habituation, animals were administered with either vehicle, PCP, or AMPH, with or without pre-treatment with this compound.

-

Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a defined duration post-injection.

-

-

Data Analysis: The total distance traveled or other locomotor parameters were quantified and compared between treatment groups.

Summary and Implications

The preclinical data for this compound demonstrates its activity as a VMAT2 inhibitor, effectively reducing the efflux of key monoamine neurotransmitters implicated in the pathophysiology of tardive dyskinesia. The compound not only affects baseline neurotransmitter levels but also modulates the effects of various antipsychotic drugs. Furthermore, its ability to attenuate psychostimulant-induced hyperlocomotion suggests a potential for broader antipsychotic-related applications. These findings provide a strong rationale for the clinical development and use of valbenazine (the prodrug of this compound) in the management of tardive dyskinesia. Further research into the long-term effects and the precise molecular interactions of this compound will continue to enhance our understanding of its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Structure and Properties of NBI-98782

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-98782, also known as (+)-α-dihydrotetrabenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). As the primary active metabolite of the approved drug valbenazine (Ingrezza®), this compound plays a crucial role in the therapeutic effects observed in the treatment of tardive dyskinesia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for key assays are described, and quantitative data are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Chemical Structure and Physicochemical Properties

This compound is a derivative of tetrabenazine and possesses a specific stereochemistry that is critical for its high-affinity binding to VMAT2.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydro-11bH-pyrido[2,1-a]isoquinolin-2-ol[1][2] |

| Synonyms | (+)-DTBZ, (+)-α-Dihydrotetrabenazine, (+)-α-DHTBZ |

| Molecular Formula | C₁₉H₂₉NO₃[1] |

| Molecular Weight | 319.44 g/mol [1] |

| CAS Number | 85081-18-1[1] |

| Appearance | Solid Powder[1] |

Mechanism of Action: VMAT2 Inhibition

This compound exerts its pharmacological effects through the potent and selective inhibition of VMAT2, a transporter protein located on the membrane of synaptic vesicles in neurons.[3] VMAT2 is responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles for subsequent release into the synapse.

By inhibiting VMAT2, this compound disrupts the packaging of monoamines, leading to their depletion in the presynaptic terminal and a subsequent reduction in their release into the synaptic cleft. This presynaptic mechanism of action is central to its therapeutic effects in hyperkinetic movement disorders, which are often associated with excessive dopaminergic signaling.

Mechanism of VMAT2 Inhibition by this compound.

Pharmacological Properties

In Vitro Binding Affinity

This compound demonstrates high affinity for VMAT2, as determined by radioligand binding assays.

Table 2: In Vitro Binding Affinity of this compound for VMAT2

| Parameter | Value | Species/Tissue | Reference |

| Kᵢ | 3 nM | Not Specified | [4] |

| Kᵢ | 3.96 nM | Not Specified | [5] |

| Kᵢ | 0.97 nM | Not Specified | [6] |

Pharmacokinetics

This compound is the major active metabolite of valbenazine. Following oral administration of valbenazine, this compound is formed and exhibits a distinct pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of this compound in Humans (following oral administration of valbenazine)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 4.0 - 9.0 hours |

| Terminal Elimination Half-life (t₁/₂) | ~20 hours |

| Plasma Protein Binding | ~64% |

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for VMAT2.

Objective: To quantify the binding affinity (Kᵢ) of this compound for VMAT2.

Materials:

-

Test compound: this compound

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ)

-

Tissue source: Rat brain striatal membranes (or other VMAT2-rich tissue)

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Tetrabenazine (10 µM)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]DTBZ (at a concentration near its Kₔ), and varying concentrations of this compound. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of unlabeled tetrabenazine.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a a function of the this compound concentration and use non-linear regression to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

VMAT2 Radioligand Binding Assay Workflow.

In Vivo Microdialysis for Neurotransmitter Efflux

This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular monoamine levels in the brain of awake, freely moving animals.

Objective: To assess the in vivo effect of this compound on the extracellular concentrations of dopamine, serotonin, and their metabolites.

Materials:

-

Test animals: Mice or rats

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD) system

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of monoamines (dopamine, serotonin) and their metabolites (DOPAC, HVA, 5-HIAA).

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Locomotor Activity Assessment

This protocol describes the evaluation of this compound's effect on spontaneous locomotor activity in rodents.

Objective: To determine the impact of this compound on locomotor behavior.

Materials:

-

Test animals: Mice

-

This compound

-

Locomotor activity chambers equipped with infrared beams

-

Data acquisition software

Procedure:

-

Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a defined period (e.g., 30-60 minutes) on one or more days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle to the mice.

-

Testing: Immediately after administration, place each mouse individually into a locomotor activity chamber.

-

Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data, often in time bins, to assess both the acute and overall effects of this compound compared to the vehicle control group.

Conclusion

This compound is a well-characterized, potent, and selective VMAT2 inhibitor that serves as the primary active moiety of valbenazine. Its chemical structure and properties are optimized for high-affinity binding to its target, leading to a robust pharmacological effect on monoaminergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other VMAT2 inhibitors in both preclinical and clinical research settings. A thorough understanding of its chemical and pharmacological profile is essential for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. In vivo microdialysis for sample collection. [bio-protocol.org]

- 2. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. va.gov [va.gov]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Locomotor activity of mice | PPTX [slideshare.net]

In vitro characterization of NBI-98782 binding affinity

An In-Depth Technical Guide to the In Vitro Characterization of NBI-98782 Binding Affinity

This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound, the active metabolite of valbenazine. It is intended for researchers, scientists, and drug development professionals engaged in the study of vesicular monoamine transporter 2 (VMAT2) inhibitors. This document details the binding affinity of this compound for VMAT2, outlines the experimental protocols used for its characterization, and visualizes the associated molecular and experimental pathways.

Introduction

This compound, also known as (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2)[1][2][3]. VMAT2 is a presynaptic protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into vesicles for subsequent release into the synapse[4][5][6]. By inhibiting VMAT2, this compound effectively reduces the amount of available dopamine in the synaptic cleft, a mechanism that is hypothesized to alleviate the symptoms of hyperkinetic movement disorders[7][8]. Valbenazine, the prodrug, is hydrolyzed to its active metabolite, this compound, which is responsible for the pharmacological activity[2][7][9].

Quantitative Binding Affinity Data

The binding affinity of this compound and its prodrug, valbenazine, for VMAT2 has been determined through various in vitro studies. The data are summarized in the tables below.

Table 1: VMAT2 Binding Affinity of this compound and Valbenazine

| Compound | Parameter | Value (nM) | Species | Reference |

| This compound | K_i_ | 3 | Not Specified | [1][10][11] |

| This compound | K_i_ | 0.97 ± 0.48 | Rat | [12] |

| Valbenazine | K_i_ | 150 | Human | [9][10] |

Table 2: Selectivity of this compound

| Target | Binding Affinity (K_i_) | Result | Reference |

| VMAT1 | > 10,000 nM | Negligible Affinity | [10] |

| Dopaminergic Receptors | > 5,000 nM | Negligible Affinity | [8][9][10] |

| Serotonergic Receptors | > 5,000 nM | Negligible Affinity | [8][9][10] |

| Adrenergic Receptors | > 5,000 nM | Negligible Affinity | [9] |

| Histaminergic Receptors | > 5,000 nM | Negligible Affinity | [10] |

| Muscarinic Receptors | > 5,000 nM | Negligible Affinity | [10] |

Experimental Protocols

The primary method for determining the binding affinity of this compound to VMAT2 is the competitive radioligand binding assay.[13][14] This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor (VMAT2).

Radioligand Binding Assay for VMAT2

1. Preparation of Receptor Source:

-

A tissue preparation rich in VMAT2, such as rat brain striatum or human platelet homogenates, is used.[12][15]

-

The tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing VMAT2.

2. Competitive Binding Reaction:

-

A constant concentration of a radiolabeled VMAT2 ligand (e.g., [³H]dihydrotetrabenazine) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to VMAT2.

-

The reaction is allowed to reach equilibrium in an incubation buffer at a specific temperature.

3. Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[14]

-

The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand (this compound).

-

The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting competition curve.

-

The inhibitory constant (K_i_) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound at the synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Prodrug to Active Metabolite Relationship

Caption: Conversion of valbenazine to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. xcessbio.com [xcessbio.com]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Valbenazine - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]

- 9. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. glpbio.com [glpbio.com]

- 13. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage discovery studies involving (+)-DTBZ

An In-Depth Technical Guide to Early-Stage Discovery Studies Involving (+)-Dihydrotetrabenazine ((+)-DTBZ)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Dihydrotetrabenazine ((+)-DTBZ), the (+)-enantiomer of a tetrabenazine metabolite, is a highly potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytosol into synaptic vesicles for subsequent release.[1][2][3] By inhibiting VMAT2, (+)-DTBZ effectively reduces the vesicular storage and release of these monoamines, leading to their depletion in the synapse. This mechanism of action forms the basis for its therapeutic application in hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.[1][4][5] Furthermore, radiolabeled variants of (+)-DTBZ, such as [¹¹C]-(+)-DTBZ and [¹⁸F]FP-(+)-DTBZ, have become indispensable tools in Positron Emission Tomography (PET) imaging.[3][6] These radiotracers allow for the in vivo quantification of VMAT2 density, serving as a critical biomarker for assessing the integrity of dopaminergic neurons in neurodegenerative diseases like Parkinson's disease and for quantifying pancreatic β-cell mass in diabetes research.[2][7][8][9] This guide provides a comprehensive overview of the core technical aspects of early-stage discovery studies involving (+)-DTBZ, focusing on its mechanism, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: VMAT2 Inhibition

The primary mechanism of action for (+)-DTBZ is the reversible inhibition of VMAT2.[10] This transporter protein is located on the membrane of synaptic vesicles within presynaptic nerve terminals.[3] Its function is to sequester cytoplasmic monoamines into these vesicles, a process essential for neurotransmission. By binding with high affinity to VMAT2, (+)-DTBZ blocks this uptake process.[11][12] This leads to a reduced concentration of neurotransmitters available for release into the synaptic cleft, thereby dampening excessive signaling that characterizes hyperkinetic movement disorders.[1][13] The affinity of dihydrotetrabenazine for VMAT2 is highly stereospecific, with the (+)-enantiomer demonstrating significantly greater potency than the (-)-enantiomer.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving (+)-DTBZ and its derivatives.

Table 1: In Vitro VMAT2 Binding Affinity and Uptake Inhibition

| Compound | Preparation | Ki (nM) | IC50 (nM) | Assay System | Reference |

| (+)-(2R,3R,11bR)-DTBZ | Stereoselective Synthesis | 3.96 | - | VMAT2 Binding Assay | [11] |

| (+)-Tetrabenazine | Chemical Resolution | 4.47 | - | VMAT2 Binding Assay | [11] |

| (-)-Tetrabenazine | Chemical Resolution | 36,400 | - | VMAT2 Binding Assay | [11] |

| (+/-)-FP-DTBZ | Racemic Synthesis | 0.56 | - | Rat Striatal Homogenates | [15] |

| (+)-9-Trifluoroethoxy-α-DTBZ [(+)-13e] | Chiral Resolution | 1.48 | 6.11 ([³H]DA Uptake) | Striatal Synaptosomes | [12] |

| Compound 13e (racemic) | Novel Synthesis | - | 5.13 (Binding) | Striatal Synaptosomes | [16] |

| Compound 13e (racemic) | Novel Synthesis | - | 6.04 ([³H]DA Uptake) | Striatal Synaptosomes | [16] |

| Compound 4b | Novel Synthesis | 5.98 | - | Rat Striatal Homogenates | [17] |

Table 2: In Vivo PET Imaging Data

| Radiotracer | Subject | Brain Region | Parameter | Value | Reference |

| [¹⁸F]FE-DTBZ-d4 | Non-human Primate | Putamen | BPnd | 5.5 ± 1.4 | [18] |

| [¹⁸F]FE-DTBZ-d4 | Non-human Primate | Caudate | BPnd | 4.4 ± 1.1 | [18] |

| D6-[¹⁸F]FP-(+)-DTBZ | Human (PD Patients) | Putamen | SUVR Reduction vs. Healthy | 53% | [19] |

| D6-[¹⁸F]FP-(+)-DTBZ | Human (Healthy) | Caudate | SUVR (Older vs. Young) | 2.64 vs. 3.69 | [19] |